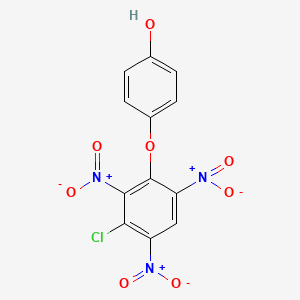
4-(3-Chloro-2,4,6-trinitrophenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2,4,6-trinitrophenoxy)phenol is a chemical compound with the molecular formula C12H6ClN3O8 It is known for its complex structure, which includes a phenol group substituted with a 3-chloro-2,4,6-trinitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,4,6-trinitrophenoxy)phenol typically involves the nitration of 4-chlorophenol followed by a coupling reaction with phenol. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
4-(3-Chloro-2,4,6-trinitrophenoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Chloro-2,4,6-trinitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Chloro-2,4,6-trinitrophenoxy)phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in chemical analysis.
4-Chlorophenol: A simpler phenol derivative with antimicrobial properties.
2,4-Dinitrophenol: Used as a pesticide and in biochemical research.
Uniqueness
4-(3-Chloro-2,4,6-trinitrophenoxy)phenol is unique due to its combination of a chlorinated phenol and a trinitrophenoxy group
特性
CAS番号 |
94200-70-1 |
|---|---|
分子式 |
C12H6ClN3O8 |
分子量 |
355.64 g/mol |
IUPAC名 |
4-(3-chloro-2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H6ClN3O8/c13-10-8(14(18)19)5-9(15(20)21)12(11(10)16(22)23)24-7-3-1-6(17)2-4-7/h1-5,17H |
InChIキー |
CXUNQKQBOXFIIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


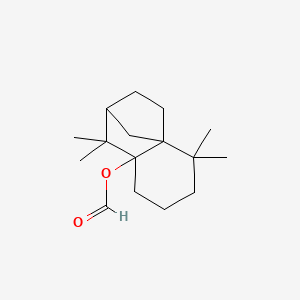

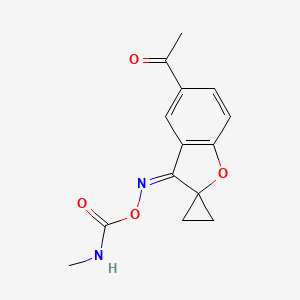

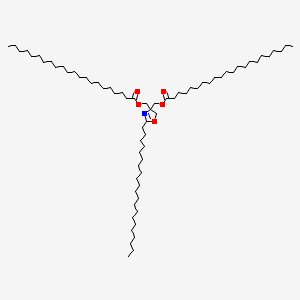


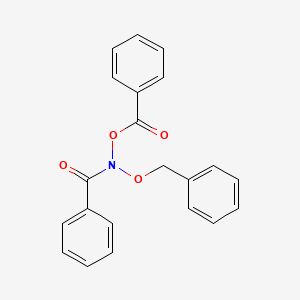
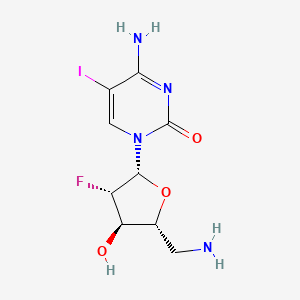
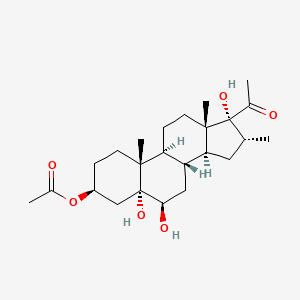

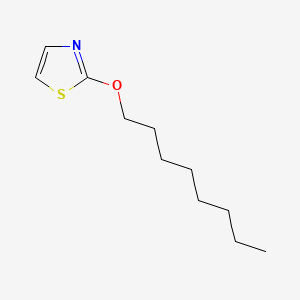

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
